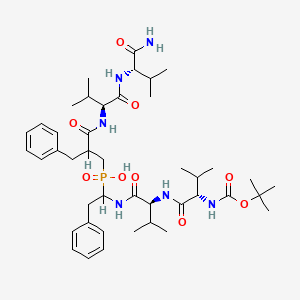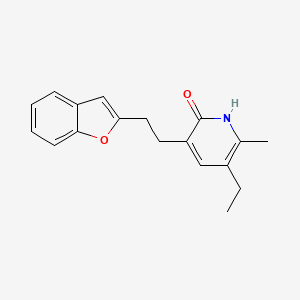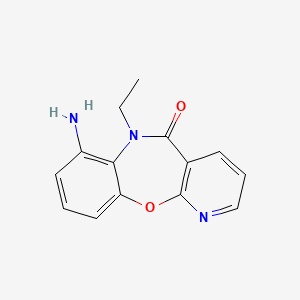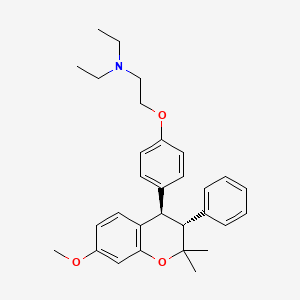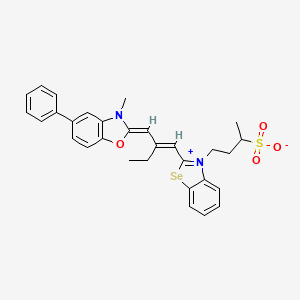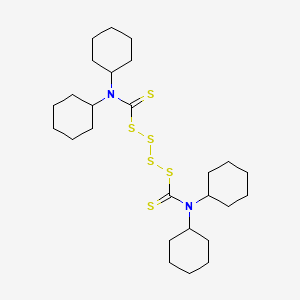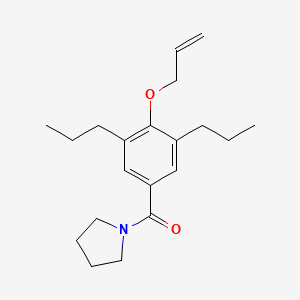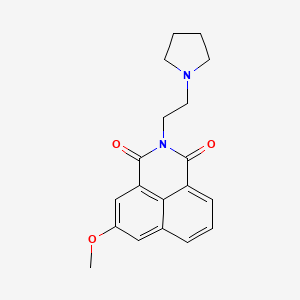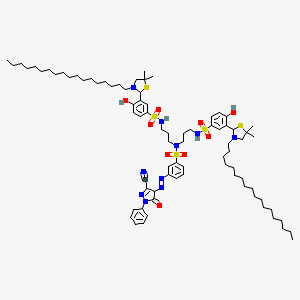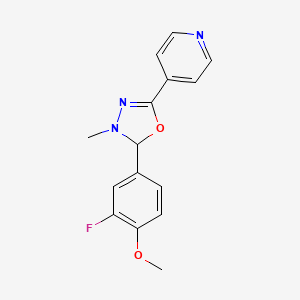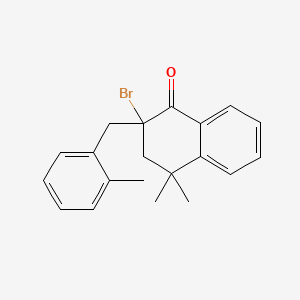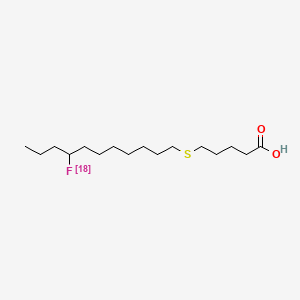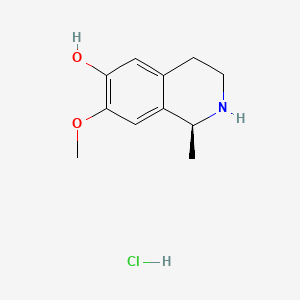
(-)-Salsoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Salsoline hydrochloride: is a chemical compound that belongs to the class of isoquinoline alkaloids. It is a derivative of salsoline, which is found in various plant species. This compound is of interest due to its potential pharmacological properties and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Salsoline hydrochloride typically involves the reduction of salsoline. One common method is the catalytic hydrogenation of salsoline in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: (-)-Salsoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-Salsoline hydrochloride is used as a precursor for the synthesis of more complex isoquinoline derivatives. It serves as a building block in the development of new compounds with potential pharmacological activities.
Biology: In biological research, this compound is studied for its effects on various biological systems. It has been shown to interact with neurotransmitter receptors and enzymes, making it a valuable tool in neuropharmacology studies.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of neurological disorders due to its ability to modulate neurotransmitter activity.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed in the synthesis of active pharmaceutical ingredients and crop protection agents.
Mecanismo De Acción
The mechanism of action of (-)-Salsoline hydrochloride involves its interaction with neurotransmitter receptors and enzymes. It acts as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters such as dopamine and serotonin. This modulation affects neuronal signaling pathways, leading to changes in physiological and behavioral responses.
Comparación Con Compuestos Similares
Salsoline: The parent compound from which (-)-Salsoline hydrochloride is derived.
Tetrahydroisoquinoline: A reduced form of salsoline with similar pharmacological properties.
Quinoline: An oxidized derivative of salsoline with distinct chemical and biological activities.
Uniqueness: this compound is unique due to its specific stereochemistry and its ability to interact with multiple neurotransmitter systems. This makes it a versatile compound in both research and therapeutic applications.
Propiedades
Número CAS |
881-26-5 |
|---|---|
Fórmula molecular |
C11H16ClNO2 |
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
(1S)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7;/h5-7,12-13H,3-4H2,1-2H3;1H/t7-;/m0./s1 |
Clave InChI |
PZZVNEZKNWRZEG-FJXQXJEOSA-N |
SMILES isomérico |
C[C@H]1C2=CC(=C(C=C2CCN1)O)OC.Cl |
SMILES canónico |
CC1C2=CC(=C(C=C2CCN1)O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


